molecular formula C8H16N4O B15256809 3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol

Cat. No.: B15256809
M. Wt: 184.24 g/mol
InChI Key: VEICKJBTCRGUPQ-UHFFFAOYSA-N
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Description

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is a complex organic compound that features a triazole ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the cycloaddition reaction to form the triazole ring, followed by the introduction of the amino and hydroxyl groups through nucleophilic substitution and reduction reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods often employ cost-effective and environmentally friendly reagents and solvents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the amino group can introduce various alkyl or acyl groups.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amino and hydroxyl groups can form additional hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Amino Alcohols: Compounds with both amino and hydroxyl groups but lacking the triazole ring.

    Imidazole Derivatives: Similar heterocyclic compounds with imidazole rings instead of triazole.

Uniqueness

3-Amino-2,2-dimethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-1-ol is unique due to the combination of its triazole ring, amino group, and hydroxyl group This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds

Properties

Molecular Formula

C8H16N4O

Molecular Weight

184.24 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(1-methyltriazol-4-yl)propan-1-ol

InChI

InChI=1S/C8H16N4O/c1-8(2,5-9)7(13)6-4-12(3)11-10-6/h4,7,13H,5,9H2,1-3H3

InChI Key

VEICKJBTCRGUPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CN(N=N1)C)O

Origin of Product

United States

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